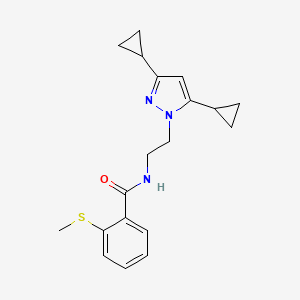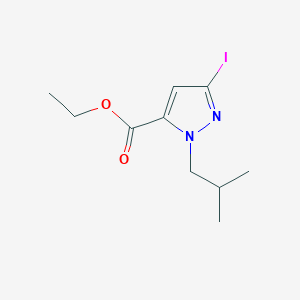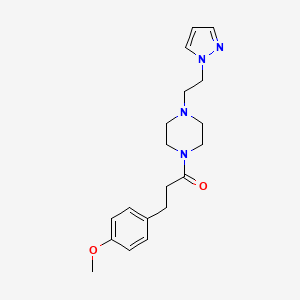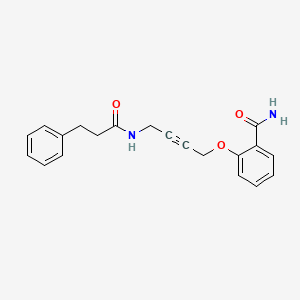
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. These compounds have been synthesized and studied for their diverse chemical and physical properties, making them valuable in various scientific and pharmaceutical applications. The synthesis and analysis of such compounds, including "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide," involve complex organic synthesis techniques, structural characterization, and evaluation of their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves 1,3-dipolar cycloaddition, rearrangement reactions, or direct functionalization of existing pyrazole scaffolds. Catalyst-free synthesis approaches have been developed for constructing benzamide derivatives, showcasing the versatility and efficiency of modern organic synthesis methods in creating complex molecules (Liu et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (e.g., NMR, IR, MS) are pivotal in elucidating the molecular structure of pyrazole derivatives. These techniques provide detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, contributing to a comprehensive understanding of its chemical behavior (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. These reactions are influenced by the compound's electronic structure, which can be analyzed through computational chemistry methods, such as DFT calculations, to predict reactivity and chemical behavior (Saeed et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's suitability for various applications. These properties are determined by the compound's molecular structure and intermolecular forces, which can be studied through physical chemistry techniques and thermal analysis (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of pyrazole derivatives in chemical reactions and biological systems. These properties can be explored through experimental studies and theoretical calculations, providing insights into the compound's potential applications and reactivity profile (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives has been discovered. These compounds were prepared through reactions involving benzoyl isothiocyanate, indicating significant antiviral activities against bird flu influenza (H5N1) among the synthesized compounds (Hebishy et al., 2020).
Antimicrobial and Anticancer Activities
- Benzothiazole derivatives were synthesized and evaluated for their potent antitumor agents, showing excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
- Novel benzimidazole–oxadiazole hybrid molecules have been synthesized as promising antimicrobial agents, exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Shruthi et al., 2016).
Antiviral and Anticancer Properties
- Compounds with significant activities against bird flu influenza (H5N1) were identified, demonstrating the potential of benzamide-based compounds in antiviral applications (Hebishy et al., 2020).
- A series of celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating diverse biological activities (Küçükgüzel et al., 2013).
Synthesis and Characterization
- Various conductive aromatic polyamides were synthesized and utilized for methotrexate sensing, showcasing the utility of these compounds in creating sensitive and reversible sensors for anticancer drugs (Abdel-Rahman et al., 2023).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-5-3-2-4-15(18)19(23)20-10-11-22-17(14-8-9-14)12-16(21-22)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQDGEWZZKQCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)




![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)
![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)


![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)